8-(1-Piperazinyl)imidazo(1,2-a)pyrazine

Vue d'ensemble

Description

“8-(1-Piperazinyl)imidazo(1,2-a)pyrazine” is a compound that acts as a versatile scaffold in organic synthesis and drug development . It has been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs) and antioxidants for the treatment of Alzheimer’s disease (AD) .

Synthesis Analysis

A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have been designed and synthesized . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in a review .Molecular Structure Analysis

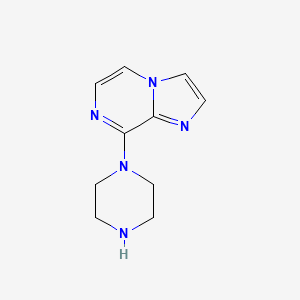

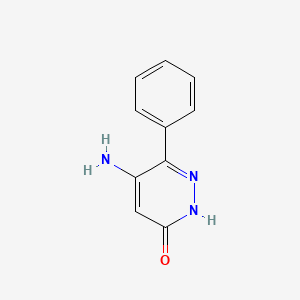

The molecular formula of “8-(1-Piperazinyl)imidazo(1,2-a)pyrazine” is C10H13N5. It has an average mass of 203.244 Da and a monoisotopic mass of 203.117096 Da .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs) and antioxidants .Physical And Chemical Properties Analysis

The molecular properties of all compounds were predicted online through the molinspiration server, and the best active compound matched the properties of most orally administered drugs .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) and antioxidants for the treatment of Alzheimer’s disease (AD) . These compounds exhibit moderate inhibitory activities toward acetylcholinesterase (AChE) and radical scavenging activities, which are beneficial in managing AD symptoms.

Organic Synthesis and Drug Development

This compound acts as a versatile scaffold in organic synthesis and drug development . It has been the subject of extensive research due to its reactivity and multifarious biological activity, making it a valuable asset in the creation of new pharmaceuticals.

Antioxidant Activity

Some derivatives of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine have shown promising results as antioxidants. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases .

Molecular Docking Studies

Molecular docking studies of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have provided insights into their interactions with biological targets, which is essential for drug design and development processes .

Mécanisme D'action

The synthesized compounds of “8-(1-Piperazinyl)imidazo(1,2-a)pyrazine” exhibited moderate inhibitory activities toward acetylcholinesterase (AChE) and radical scavenging activities . The results of molecular docking studies indicate that one of the compounds can simultaneously bind to both CAS and PAS of AChE .

Orientations Futures

The “8-(1-Piperazinyl)imidazo(1,2-a)pyrazine” and its derivatives have shown promising results in the treatment of Alzheimer’s disease (AD) . Based on the biological activity and molecular properties, the best active compound is valuable for further development . The scientific community is expected to bring about future developments .

Propriétés

IUPAC Name |

8-piperazin-1-ylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-5-14(6-2-11-1)9-10-13-4-8-15(10)7-3-12-9/h3-4,7-8,11H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHLOJVJEGEMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN3C2=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227346 | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76537-53-6 | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076537536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine derivatives interact with their targets and what are the downstream effects?

A1: Research indicates that these derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) [, ]. AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can potentially increase acetylcholine levels in the brain. This is particularly relevant for diseases like Alzheimer's disease, where acetylcholine deficiency is a hallmark.

Q2: How does the structure of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine influence its activity and what modifications have been explored?

A2: The core structure of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine serves as a scaffold for various modifications that impact its biological activity. Studies have investigated the effects of alkyl and halogen substitutions on the imidazo[1,2-a]pyrazine ring [, ]. These modifications were found to influence the compound's binding affinity to different adrenergic receptor subtypes (alpha 1, alpha 2, beta 1, and beta 2) []. For instance, introducing a methyl group at specific positions on the ring system led to variations in receptor binding and hypoglycemic potency in animal models [].

Q3: What are the key analytical methods used to characterize and study 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine derivatives?

A3: Researchers utilize a combination of techniques to characterize and investigate these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps elucidate the structure and confirm the identity of synthesized derivatives []. Molecular docking studies provide insights into the binding modes and interactions of these compounds with their biological targets []. Furthermore, in vitro assays, such as enzyme inhibition assays and antioxidant activity measurements, help evaluate their biological activity and potency [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-9-[1,3-bis(isopropoxy)-2-propoxymethyl]purine](/img/structure/B1209572.png)